molecular formula C12H15NO3S B556263 N-Benzoyl-L-methionine CAS No. 10290-61-6

N-Benzoyl-L-methionine

Cat. No.: B556263
CAS No.: 10290-61-6
M. Wt: 253,31 g/mole
InChI Key: PPFRJEXUPZWQPI-JTQLQIEISA-N
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Description

N-Benzoyl-L-methionine is a derivative of the amino acid methionine, where the amino group is protected by a benzoyl group. This compound is known for its applications in various fields, including pharmaceuticals and analytical chemistry. It has the molecular formula C12H15NO3S and a molecular weight of 253.32 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Benzoyl-L-methionine can be synthesized through the reaction of L-methionine with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous or organic solvent, and the product is purified through recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-Benzoyl-L-methionine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Benzoyl-L-methionine involves its conversion to L-methionine in biological systems. This conversion is facilitated by enzymatic hydrolysis of the benzoyl group. L-methionine then participates in various metabolic pathways, including protein synthesis and the methylation cycle, where it acts as a precursor to S-adenosyl-L-methionine, a key methyl donor in numerous biochemical reactions .

Comparison with Similar Compounds

    N-Benzoyl-DL-methionine: A racemic mixture of N-Benzoyl-L-methionine and its enantiomer.

    N-Benzoyl-L-glutamic acid: Another N-benzoyl-protected amino acid used in similar applications.

Uniqueness: this compound is unique due to its specific chiral configuration and its role as a methionine derivative. It is particularly valuable in studies requiring enantiomerically pure compounds and in applications where methionine’s metabolic pathways are of interest .

Properties

IUPAC Name

(2S)-2-benzamido-4-methylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3S/c1-17-8-7-10(12(15)16)13-11(14)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,14)(H,15,16)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPFRJEXUPZWQPI-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)O)NC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80145564
Record name N-Benzoyl-L-methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80145564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10290-61-6
Record name N-Benzoyl-L-methionine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10290-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Benzoyl-L-methionine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010290616
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Benzoyl-L-methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80145564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-benzoyl-L-methionine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.575
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What was the main finding of the research paper regarding N-Benzoyl-L-methionine?

A1: The research primarily demonstrated that this compound significantly inhibited the growth of the rice blast fungus Piricularia oryzae Cavara P2 (C-1) 6019. This inhibitory effect was observed at a significance level of 1% when compared to a control group. []

Q2: Were other amino acid derivatives tested, and did they show similar effects?

A2: Yes, the study also investigated the effects of other amino acid derivatives on the fungus. Notably, N-benzoyl-L-glutamic acid, N, N'-dibenzoyl-L-lysine, N-benzoyl-L-isoleucine, N-benzoyl-L-valine, N, N'-diphenacetyl L-cystine, N-phenoxyacetyl-L-leucine, and N-2, 4-dichrolophenoxyacetyl-L-leucine also exhibited inhibitory effects on the fungal colony growth at a 1% significance level. [] This finding suggests that modifying amino acids with specific chemical groups could be a promising strategy for developing novel antifungal agents.

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